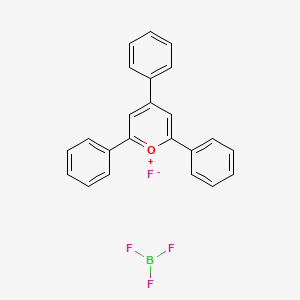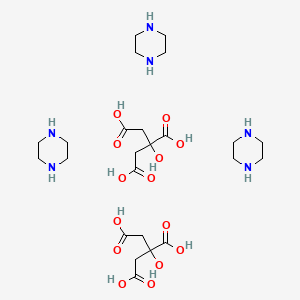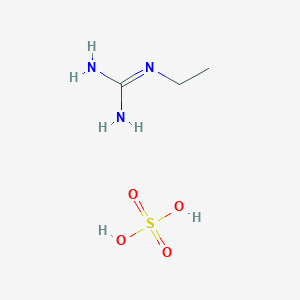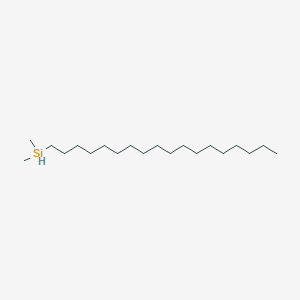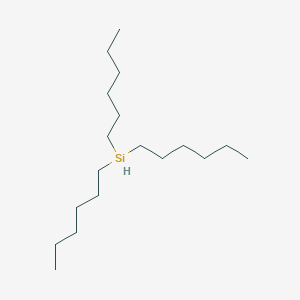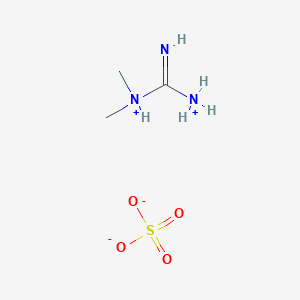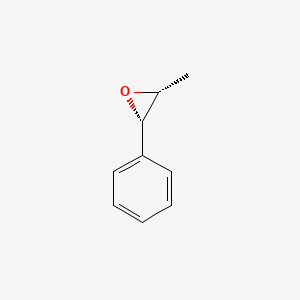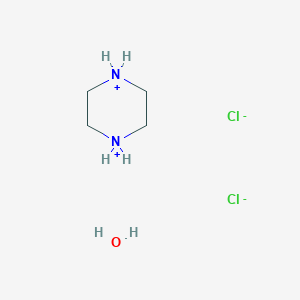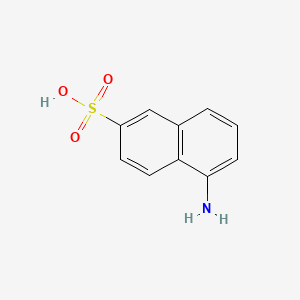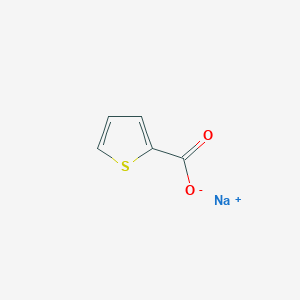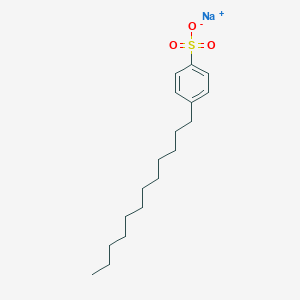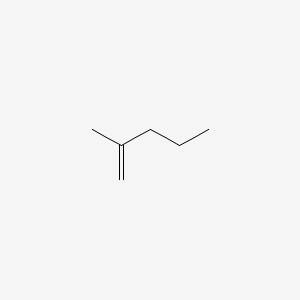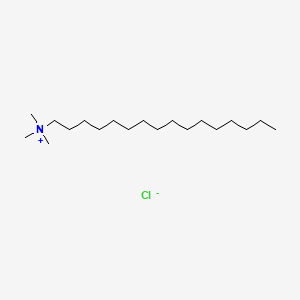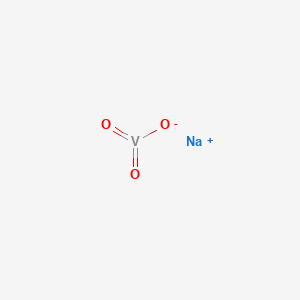
sodium;oxido(dioxo)vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium;oxido(dioxo)vanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with sodium hydroxide (NaOH). The reaction is as follows: [ \text{V}_2\text{O}_5 + 2\text{NaOH} \rightarrow 2\text{NaVO}_3 + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous solution, followed by concentration and crystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar method. Vanadium pentoxide is dissolved in a sodium hydroxide solution, and the mixture is then concentrated and crystallized to yield sodium metavanadate .
化学反応の分析
Types of Reactions: Sodium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds using reducing agents such as hydrogen or carbon monoxide.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Major Products Formed:
Oxidation: Vanadium pentoxide (V₂O₅)
Reduction: Vanadium dioxide (VO₂) or vanadium sesquioxide (V₂O₃)
Substitution: Various vanadate salts depending on the substituting cation
科学的研究の応用
Sodium;oxido(dioxo)vanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-diabetic, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the production of ceramics, glass, and as an alloying agent in steel
作用機序
The mechanism by which sodium;oxido(dioxo)vanadium exerts its effects involves its ability to mimic phosphate ions due to its structural similarity. This allows it to interact with various enzymes, particularly phosphatases, and inhibit their activity. This inhibition can affect multiple cellular pathways, including those involved in cell growth, metabolism, and apoptosis .
類似化合物との比較
- Vanadium pentoxide (V₂O₅)
- Sodium orthovanadate (Na₃VO₄)
- Vanadyl sulfate (VOSO₄)
- Ammonium vanadate (NH₄VO₃)
Comparison: Sodium;oxido(dioxo)vanadium is unique due to its specific oxidation state and solubility properties. Compared to vanadium pentoxide, it is more soluble in water, making it more suitable for aqueous applications. Sodium orthovanadate and ammonium vanadate have different cationic components, which can influence their reactivity and applications .
特性
IUPAC Name |
sodium;oxido(dioxo)vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.V/q+1;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUMMUJMWNLFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.929 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(NE)-N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide](/img/structure/B7801043.png)
